7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol
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Overview
Description
Chemical Reactions Analysis
WAY-622033 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-622033 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential in treating diseases involving bcl-2 family proteins, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
WAY-622033 exerts its effects by targeting specific molecular pathways. It interacts with bcl-2 family proteins, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is crucial for its potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
WAY-622033 can be compared with other compounds that target bcl-2 family proteins, such as:
ABT-199: Known for its high affinity for bcl-2 proteins and its use in cancer therapy.
Navitoclax: Another bcl-2 inhibitor with applications in cancer treatment.
Obatoclax: A pan-bcl-2 inhibitor with broader activity against various bcl-2 family proteins.
WAY-622033 is unique due to its specific structure and interaction profile, which may offer distinct advantages in certain therapeutic contexts .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHOKLBADNCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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